Ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate
Overview
Description
Ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate typically involves multiple steps. One common method includes the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and solvent conditions during the synthesis. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The compound may inhibit enzyme activity or modulate receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-chloro-1H-(benzo[d]imidazol-2-yl) methyl [(E)-2-(4-chloro-3-methyl phenyl)-1-ethenyl] sulphone
- N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide
Uniqueness
Ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate is unique due to its specific structural features, such as the presence of the 4-chlorophenylmethyl group and the ethyl ester group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c1-2-30-24(29)18-9-13-20(14-10-18)26-15-23-27-21-5-3-4-6-22(21)28(23)16-17-7-11-19(25)12-8-17/h3-14,26H,2,15-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXRGGQJXMHMGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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